4-Bromo-2,5-dichloropyrimidine
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Overview
Description
4-Bromo-2,5-dichloropyrimidine is a halogenated pyrimidine derivative with the molecular formula C4HBrCl2N2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichloropyrimidine typically involves halogenation reactions. One common method is the bromination of 2,5-dichloropyrimidine using bromine or a brominating agent such as phosphorus tribromide (PBr3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
4-Bromo-2,5-dichloropyrimidine is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Material Science: The compound is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dichloropyrimidine is primarily related to its ability to undergo substitution and coupling reactions. These reactions enable the formation of various bioactive compounds that can interact with biological targets. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-dichloropyrimidine
- 2,4-Dichloro-5-bromopyrimidine
- 2,5-Dichloropyrimidine
Uniqueness
4-Bromo-2,5-dichloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated pyrimidines. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
4-bromo-2,5-dichloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-3-2(6)1-8-4(7)9-3/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSABSCWHXVWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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